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Compound of Interest

Compound Name: 4-Chloro-3-iodo-1H-indazole

Cat. No.: B106426 Get Quote

The indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged

structure" due to its prevalence in a multitude of biologically active compounds and approved

pharmaceuticals.[1][2] Its bicyclic aromatic system, a fusion of benzene and pyrazole rings,

serves as a versatile scaffold for developing therapeutic agents across various domains,

including oncology, inflammation, and infectious diseases.[3][4] The strategic introduction of

specific functional groups onto this core is paramount for modulating pharmacological activity,

metabolic stability, and target-binding affinity.

This guide focuses on 4-Chloro-3-iodo-1H-indazole, a halogenated derivative designed for

synthetic versatility. The presence of two distinct and orthogonally reactive halogen atoms—an

iodine at the C3 position and a chlorine at the C4 position—makes this molecule a highly

valuable building block for researchers and drug development professionals. The C-I bond is

primed for a host of palladium-catalyzed cross-coupling reactions, enabling the facile

introduction of diverse carbon and nitrogen substituents.[5] Simultaneously, the C-Cl bond

offers a secondary site for modification under different reaction conditions or can serve as a

key electronic and steric modulator for ligand-receptor interactions. This document provides an

in-depth examination of its synthesis, physicochemical properties, reactivity, and strategic

applications in drug discovery.

PART 1: Synthesis and Structural Validation
The primary challenge in synthesizing substituted indazoles lies in achieving precise

regiochemical control.[6] For 4-Chloro-3-iodo-1H-indazole, the goal is the selective
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introduction of an iodine atom at the C3 position of the pre-existing 4-chloro-1H-indazole core.

Direct iodination is a feasible and efficient strategy for this transformation.

Proposed Synthetic Pathway: Electrophilic Iodination
The synthesis commences with the commercially available 4-chloro-1H-indazole. The C3

position of the indazole ring is known to be susceptible to electrophilic attack, a characteristic

that can be exploited for direct iodination.[7] The reaction is typically performed using molecular

iodine (I₂) in the presence of a base, such as potassium hydroxide (KOH), in a polar aprotic

solvent like N,N-Dimethylformamide (DMF).

The base plays a crucial role in deprotonating the indazole N-H, forming the indazolide anion.

This enhances the electron density of the heterocyclic ring, thereby activating it towards

electrophilic substitution and facilitating the attack on the iodine molecule. The choice of DMF

as a solvent is predicated on its ability to dissolve both the indazole substrate and the reagents,

promoting a homogeneous reaction environment.

Starting Material

Reagents & Conditions

Final Product

4-Chloro-1H-indazole

I₂, KOH
DMF, 25 °C

4-Chloro-3-iodo-1H-indazole
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Caption: Proposed synthetic workflow for 4-Chloro-3-iodo-1H-indazole.

Experimental Protocol: Synthesis of 4-Chloro-3-iodo-1H-
indazole
This protocol is adapted from established procedures for the C3-iodination of indazoles.[7]

Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon),

add 4-chloro-1H-indazole (1.0 equiv.).

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material

completely.

Reagent Addition: To the stirred solution, add molecular iodine (I₂) (2.0 equiv.), followed by

the portion-wise addition of potassium hydroxide (KOH) pellets (4.0 equiv.).

Reaction: Allow the reaction mixture to stir at room temperature (approx. 25 °C) for 1-2

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting

material is consumed.

Work-up: Upon completion, pour the reaction mixture into a beaker of ice water. The crude

product should precipitate out of the solution.

Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water. The

crude solid can be further purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) or by column chromatography on silica gel to yield the pure 4-Chloro-3-iodo-
1H-indazole.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C

NMR, and High-Resolution Mass Spectrometry (HRMS).

PART 2: Physicochemical and Spectroscopic Profile
While extensive experimental data for 4-Chloro-3-iodo-1H-indazole is not widely published, its

properties can be reliably calculated or inferred from closely related analogues.

Table 1: Physicochemical Properties
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Property Value Source

Molecular Formula C₇H₄ClIN₂ Calculated[8]

Molecular Weight 278.48 g/mol Calculated

Monoisotopic Mass 277.91077 Da PubChem[8]

Appearance
Expected to be a solid at room

temperature
Inference[1]

XlogP (Predicted) 2.9 PubChem[8]

CAS Number 518990-33-5 ChemicalBook[9]

Table 2: Predicted Spectroscopic Data
The following table summarizes the expected spectral characteristics, which are critical for

structural validation. Predictions are based on data from analogous substituted indazoles.[10]

[11]
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Technique Expected Observations

¹H NMR

Aromatic protons (3H) will appear as multiplets

or doublets in the δ 7.0-8.0 ppm range. The

broad N-H proton signal is expected >10 ppm.

¹³C NMR

Approximately 7 distinct carbon signals are

expected. The iodinated C3 carbon will be

shifted significantly upfield (around δ 85-95

ppm) due to the heavy atom effect. The

chlorinated C4 will be downfield.

IR Spectroscopy

Characteristic N-H stretching band around

3100-3300 cm⁻¹. Aromatic C-H stretching just

above 3000 cm⁻¹. C=C and C=N stretching in

the 1400-1600 cm⁻¹ region. C-Cl and C-I

stretches in the fingerprint region (<800 cm⁻¹).

[10][12]

Mass Spec. (HRMS)

The high-resolution mass will confirm the

elemental composition (C₇H₄ClIN₂). The isotopic

pattern will be characteristic of a molecule

containing one chlorine atom (M+ and M+2

peaks in an approx. 3:1 ratio).[13][14]

PART 3: Chemical Reactivity and Synthetic Utility
The synthetic power of 4-Chloro-3-iodo-1H-indazole lies in the differential reactivity of its C-I

and C-Cl bonds, making it a versatile substrate for palladium-catalyzed cross-coupling

reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0)

center than the C-Cl bond, allowing for selective functionalization at the C3 position.[5]

A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an

organohalide with an organoboron species.[15] For 3-iodoindazoles, this reaction provides a

direct route to 3-arylindazoles, which are common motifs in kinase inhibitors.[16][17]

Causality in Protocol Design:
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Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. Pd(PPh₃)₄ is a pre-catalyst that

readily provides the active Pd(0) species.[7][18]

Base: An aqueous base like Na₂CO₃ or K₂CO₃ is essential for the transmetalation step,

activating the boronic acid partner.

Solvent: A mixture of an organic solvent (like DMF, dioxane, or toluene) and water is used to

dissolve both the organic and inorganic reagents.[18]
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Suzuki-Miyaura Catalytic Cycle

Pd⁰L₂
(Active Catalyst)

Oxidative
Addition

Ar-I

Ar-PdII(I)L₂

Transmetalation

Ar'-B(OH)₂
Base

Ar-PdII(Ar')L₂

Reductive
Elimination

Ar-Ar'

Click to download full resolution via product page

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Setup: In a microwave vial or Schlenk tube, combine 4-Chloro-3-iodo-1H-indazole (1.0

equiv.), the desired arylboronic acid (1.5-2.0 equiv.), and the palladium catalyst (e.g.,
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Pd(PPh₃)₄, 5-10 mol%).[18]

Reagent Addition: Add the base (e.g., 2M aqueous Na₂CO₃, 2.0 equiv.) and the organic

solvent (e.g., 1,4-dioxane).

Inert Atmosphere: Seal the vessel and degas the mixture by bubbling an inert gas (Argon or

Nitrogen) through the solution for 10-15 minutes.

Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with

stirring for 4-24 hours. Microwave irradiation can significantly shorten reaction times.[19]

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g.,

ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel.

B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of

C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[20][21] This

reaction allows for the coupling of 4-Chloro-3-iodo-1H-indazole with a wide range of primary

and secondary amines.[22]

Causality in Protocol Design:

Catalyst/Ligand System: The choice of ligand is critical. Bulky, electron-rich phosphine

ligands (e.g., Xantphos, RuPhos, BINAP) are often required to facilitate the reductive

elimination step, which is typically rate-limiting.[20][22]

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium

bis(trimethylsilyl)amide (LiHMDS) is used to deprotonate the amine coupling partner.[23]

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent

quenching of the strong base and catalyst deactivation.

Experimental Protocol: Buchwald-Hartwig Amination
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Setup: To a dry Schlenk tube under an inert atmosphere, add 4-Chloro-3-iodo-1H-indazole
(1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand

(4-10 mol%).[22]

Reagent Addition: Add the base (e.g., NaOtBu, 1.5-2.0 equiv.) and the anhydrous solvent

(e.g., toluene).

Reactant Addition: Add the amine coupling partner (1.1-1.5 equiv.).

Heating: Seal the tube and heat the reaction mixture with vigorous stirring at the desired

temperature (typically 80-110 °C) for 4-24 hours.

Work-up and Purification: After cooling, quench the reaction carefully with water. Extract the

product with an organic solvent, wash the combined organic layers with brine, dry over

anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

PART 4: Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Chloro-3-iodo-1H-indazole is not readily

available, its handling should be guided by the precautions for related halogenated and

nitrogen-containing aromatic heterocycles.[24][25]

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid

contact with skin and eyes.

Storage: Store in a cool, dry place away from incompatible materials such as strong

oxidizing agents.

First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to

fresh air. Seek medical attention if irritation persists.[25]

Conclusion
4-Chloro-3-iodo-1H-indazole emerges as a strategically designed and highly versatile building

block for chemical synthesis and drug discovery. Its distinct physicochemical properties and,
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most importantly, the orthogonal reactivity of its two halogen substituents, provide researchers

with a powerful tool for the rapid construction of complex molecular architectures. The reliable

and selective functionalization at the C3 position via established cross-coupling methodologies

like the Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the systematic exploration

of chemical space around the privileged indazole scaffold. This guide provides the foundational

knowledge and practical protocols necessary for scientists to effectively leverage this

compound in the pursuit of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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